2,3-dihydro-5-fluorotryptophan 2,3-dihydro-5-fluorotryptophan
Brand Name: Vulcanchem
CAS No.: 102978-36-9
VCID: VC0217035
InChI: InChI=1S/C11H13FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4,6,9,14H,3,5,13H2,(H,15,16)/t6-,9-/m0/s1
SMILES: C1C(C2=C(N1)C=CC(=C2)F)CC(C(=O)O)N
Molecular Formula: C9H11ClN2O3S
Molecular Weight: 224.23 g/mol

2,3-dihydro-5-fluorotryptophan

CAS No.: 102978-36-9

Main Products

VCID: VC0217035

Molecular Formula: C9H11ClN2O3S

Molecular Weight: 224.23 g/mol

2,3-dihydro-5-fluorotryptophan - 102978-36-9

CAS No. 102978-36-9
Product Name 2,3-dihydro-5-fluorotryptophan
Molecular Formula C9H11ClN2O3S
Molecular Weight 224.23 g/mol
IUPAC Name (2S)-2-amino-3-[(3R)-5-fluoro-2,3-dihydro-1H-indol-3-yl]propanoic acid
Standard InChI InChI=1S/C11H13FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4,6,9,14H,3,5,13H2,(H,15,16)/t6-,9-/m0/s1
Standard InChIKey CJMQLNVSLQWZMU-RCOVLWMOSA-N
Isomeric SMILES C1[C@@H](C2=C(N1)C=CC(=C2)F)C[C@@H](C(=O)O)N
SMILES C1C(C2=C(N1)C=CC(=C2)F)CC(C(=O)O)N
Canonical SMILES C1C(C2=C(N1)C=CC(=C2)F)CC(C(=O)O)N
Synonyms 2,3-dihydro-5-fluoro-L-tryptophan
2,3-dihydro-5-fluorotryptophan
2,3-dihydro-5-fluorotryptophan, (R-(R*,R*))-isomer
2,3-dihydro-5-fluorotryptophan, (R-(R*,S*))-isomer
2,3-dihydro-5-fluorotryptophan, (S-(R*,R*))-isome
PubChem Compound 128226
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator